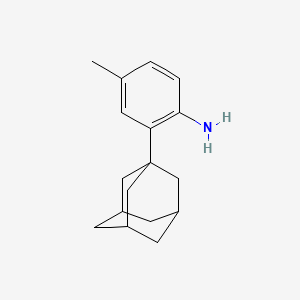

2-(1-Adamantyl)-4-methylaniline

Beschreibung

Eigenschaften

Molekularformel |

C17H23N |

|---|---|

Molekulargewicht |

241.37 g/mol |

IUPAC-Name |

2-(1-adamantyl)-4-methylaniline |

InChI |

InChI=1S/C17H23N/c1-11-2-3-16(18)15(4-11)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-10,18H2,1H3 |

InChI-Schlüssel |

JSWBNYYGVYDUFW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)N)C23CC4CC(C2)CC(C4)C3 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the role of 2-(1-Adamantyl)-4-methylaniline as a precursor in the synthesis of compounds with anticancer properties. For instance, it has been utilized in the development of inhibitors targeting protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound's structure allows it to effectively interact with the enzyme, demonstrating potential for therapeutic use in treating solid tumors .

Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of other pharmaceutical agents. It is particularly noted for its utility in creating adamantane derivatives, which have shown various biological activities, including antiviral and anticancer effects. This versatility makes it a valuable asset in drug development pipelines .

Applications in Polymer Science

Monomer for Polymer Synthesis

2-(1-Adamantyl)-4-methylaniline is also employed as a monomer in the synthesis of polymers with enhanced performance characteristics. Its unique structure contributes to the mechanical and thermal properties of the resulting polymers, making them suitable for advanced material applications .

Case Study: Synthesis of High-Performance Polymers

A notable case study involved the incorporation of 2-(1-Adamantyl)-4-methylaniline into a polymer matrix to improve its thermal stability and mechanical strength. The resulting material exhibited superior properties compared to traditional polymers, demonstrating its potential for use in high-performance applications such as aerospace and automotive components.

Several research initiatives have focused on the applications of 2-(1-Adamantyl)-4-methylaniline:

- Study on PRMT5 Inhibition : A clinical trial investigated the efficacy of derivatives synthesized from 2-(1-Adamantyl)-4-methylaniline as PRMT5 inhibitors. Results indicated that these compounds could reduce tumor growth significantly, although further studies are required to assess long-term efficacy and safety .

- Polymer Development Research : Researchers synthesized a novel polymer using 2-(1-Adamantyl)-4-methylaniline as a monomer. The study demonstrated that this polymer exhibited enhanced thermal stability compared to conventional materials, suggesting its potential for high-temperature applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

2-(1-Adamantyl)-4-methylaniline belongs to a broader class of adamantane-containing aniline derivatives. Key analogues include:

Key Differences:

- Substituent Position and Chain Length : Derivatives like N-[2-(Adamantan-2-yl)propyl]-4-methylaniline (Yield: 68%) and N-[2-(Adamantan-2-yl)butyl]-4-methylaniline (Yield: 59%) vary in alkyl chain length, impacting solubility and steric hindrance .

- Biological Activity: Quinoline-adamantane hybrids (e.g., 4-(1-Adamantyl)quinoline-3-carboxylic acid) exhibit antituberculosis activity, whereas 2-(1-Adamantyl)-4-methylaniline derivatives are primarily intermediates in drug synthesis .

- Physical Properties: 2-(1-Adamantyl)-4-methylphenol (melting point: 128–130°C, water solubility: 7.8 × 10⁻³ g/L) contrasts with the aniline analogue, which likely has higher basicity due to the amine group .

Vorbereitungsmethoden

Direct Alkylation of 4-Methylaniline with 1-Adamantanol

A common and effective method is the direct alkylation of 4-methylaniline with 1-adamantanol under acidic catalysis, typically involving Lewis acids or mineral acids, often performed in an autoclave under elevated temperature and pressure.

-

- Reagents: 1-adamantanol and 4-methylaniline

- Catalyst: Hydrochloric acid (HCl) and zinc chloride (ZnCl2)

- Solvent: Often trifluoroacetic acid or neat conditions

- Temperature: Around 175 °C

- Pressure: Approximately 20 atmospheres (inert atmosphere such as nitrogen)

- Time: Extended reaction times, e.g., 33 hours

-

- The acid catalyst protonates the hydroxyl group of 1-adamantanol, facilitating its departure as water and generating a carbocation intermediate.

- The nucleophilic aromatic amine attacks the carbocation, forming the C-N bond.

- Subsequent workup involves neutralization and purification.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Mix 1-adamantanol, 4-methylaniline, HCl, ZnCl2 | Reaction in autoclave at 175°C, 20 atm, 33 h |

| 2 | Workup by neutralization with alkali solution | Precipitation of product |

| 3 | Filtration and drying | Pure 2-(1-adamantyl)-4-methylaniline obtained |

This method is notable for its high yield and purity (up to 99.4% without further purification).

Use of Aniline Derivatives (Acetanilide) with 1-Adamantanol in Trifluoroacetic Acid

An alternative approach involves using acetanilide derivatives instead of free aniline to control selectivity and protect the amine functionality during the reaction.

-

- Reagents: 1-adamantanol and acetanilide (4-methyl substituted)

- Solvent: Trifluoroacetic acid (TFA)

- Molar Ratios: 1-adamantanol : acetanilide : TFA = approx. 1 : 1.2–1.4 : 4–8

- Temperature: 80 °C

- Time: ~3 hours

-

- Distillation to remove TFA

- Hydrolysis of acetanilide protective group with dilute hydrochloric acid

- Neutralization with sodium hydroxide solution to precipitate the free aniline derivative

-

- High yield (~96%)

- High purity (~99.4%)

-

- Shorter reaction time compared to direct alkylation

- Better control over side reactions due to protection of the amine group

| Parameter | Value |

|---|---|

| Reaction Temperature | 80 °C |

| Reaction Time | 3 hours |

| Yield | 96% |

| Purity | 99.4% (without further purification) |

| Melting Point | 105–106 °C |

This method is well-suited for sensitive substrates and provides a clean route to the target compound.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|

| Direct alkylation with 1-adamantanol + 4-methylaniline + HCl/ZnCl2 | 1-adamantanol, 4-methylaniline, HCl, ZnCl2 | 175 °C, 20 atm, 33 h | 78 | ~99.4 | High yield, well-established |

| Alkylation via acetanilide derivative + 1-adamantanol + TFA | 1-adamantanol, acetanilide, TFA | 80 °C, 3 h | 96 | 99.4 | Shorter time, better selectivity |

| Catalytic N-alkylation with methanol (general) | Aniline, methanol, Cr-Cu-O catalyst | 200–250 °C, 50–150 atm | High (for methylation) | High | Continuous process, scalable |

Analytical and Purification Notes

- Purification: Typically involves filtration to remove catalysts or salts, followed by vacuum drying or recrystallization.

- Characterization: Melting point determination (105–106 °C for adamantyl aniline derivatives), NMR spectroscopy, and purity analysis by chromatography.

- Solubility: The compound is sparingly soluble in water, which aids in purification by precipitation.

Research Findings and Practical Considerations

- The use of trifluoroacetic acid as a solvent and acetanilide as a protected amine allows for milder conditions and higher yields.

- Direct alkylation under strongly acidic and high-pressure conditions is effective but requires longer reaction times and robust equipment.

- The adamantyl group’s steric bulk influences reaction rates and selectivity, necessitating careful optimization of conditions.

- High purity (>99%) can be achieved without extensive purification, which is advantageous for pharmaceutical intermediate applications.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(1-Adamantyl)-4-methylaniline?

The compound can be synthesized via Pd-catalyzed Chan-Lam coupling. A typical protocol involves reacting 1-adamantanemethylamine with p-bromotoluene in the presence of Pd(dba)₂, BINAP ligand, and anhydrous dioxane under reflux for 8 hours. Yields range from 35–74%, with purification via column chromatography. Structural confirmation is achieved using ¹H/¹³C NMR and MALDI-TOF mass spectrometry .

Q. How is the molecular structure of 2-(1-Adamantyl)-4-methylaniline confirmed experimentally?

Characterization relies on spectroscopic techniques:

- ¹H NMR : Signals for adamantyl protons (δ ~1.6–2.1 ppm, multiplet) and aromatic protons (δ ~6.5–7.0 ppm).

- ¹³C NMR : Distinct peaks for adamantyl carbons (δ ~28–45 ppm) and aromatic carbons (δ ~110–150 ppm).

- MALDI-TOF MS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 268.2). For crystalline derivatives (e.g., brominated analogs), single-crystal X-ray diffraction confirms bond angles, hydrogen bonding, and spatial arrangement .

Q. What purification strategies are recommended for this compound?

After synthesis, crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients. For derivatives prone to oxidation, inert atmospheres (N₂/Ar) and low-temperature storage are advised. Recrystallization from 2-propanol or ethanol yields high-purity crystals suitable for X-ray studies .

Advanced Research Questions

Q. How can machine learning optimize C–N cross-coupling reactions involving 2-(1-Adamantyl)-4-methylaniline?

Random forest algorithms trained on high-throughput data predict reaction yields by analyzing atomic, molecular, and vibrational descriptors. For example, steric hindrance from the adamantyl group and electronic effects of substituents are critical inputs. Models identify optimal Pd catalysts (e.g., Buchwald-Hartwig systems) and predict inhibitory effects of additives, reducing trial-and-error experimentation .

Q. What computational methods elucidate the electronic properties of adamantyl-substituted aromatics?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, charge distribution, and steric effects. Exact-exchange terms improve accuracy for thermochemical properties like atomization energies (average error <2.4 kcal/mol). Such analyses explain enhanced stability and reactivity in catalytic applications .

Q. How does adamantyl functionalization influence biological activity in derived compounds?

Adamantyl groups enhance membrane permeability and metabolic stability. For example, N-alkylated 2-(1-adamantyl)-1H-benzimidazoles exhibit antiviral and anticancer activity. Nitro-to-amine reduction (e.g., using H₂/Raney Ni) generates bioactive intermediates, while Schiff base formation with aldehydes diversifies pharmacological profiles .

Q. What mechanistic insights guide the design of adamantyl-containing catalysts?

Adamantyl-substituted chromium(III) complexes catalyze enantioselective hetero-Diels-Alder reactions. Steric bulk from the adamantyl group controls transition-state geometry, favoring specific stereoisomers. Kinetic studies (e.g., ¹H NMR monitoring) and Hammett plots correlate substituent effects with reaction rates .

Q. How do weak intermolecular interactions affect crystallization of adamantyl derivatives?

Crystal packing in 2-(1-Adamantyl)-4-bromoanisole is dominated by C–H⋯O hydrogen bonds and C–H⋯π interactions (distance ~3.56 Å). These interactions stabilize supramolecular assemblies, as revealed by Hirshfeld surface analysis. Twinning phenomena in crystals necessitate careful refinement during X-ray data processing .

Methodological Notes

- Synthesis : Prioritize Pd-based systems for C–N coupling; optimize ligand ratios to mitigate steric hindrance .

- Computational Modeling : Use def2-TZVP basis sets and solvent corrections (e.g., SMD) for realistic DFT simulations .

- Biological Testing : Combine adamantyl motifs with heterocycles (e.g., benzimidazoles) to enhance bioactivity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.